
1,1'-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxyprop-1-ene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropene under specific conditions. One common method includes the use of an acidic catalyst to facilitate the reaction. The process generally involves the following steps:
Preparation of 3,3-dimethoxypropene: This intermediate can be synthesized by the reaction of acrolein with methanol in the presence of an acidic catalyst.
Coupling Reaction: The 3,3-dimethoxypropene is then reacted with benzene or its derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,1’-(3,3-dimethoxypropane-1,3-diyl)dibenzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- (Z)-But-2-ene-1,1-diyldibenzene
Uniqueness
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is unique due to its 3,3-dimethoxypropene bridge, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
64244-25-3 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(1,1-dimethoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C17H18O2/c1-18-17(19-2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14H,1-2H3 |
Clave InChI |
CMQRWQUBZHPKPM-UHFFFAOYSA-N |
SMILES canónico |
COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



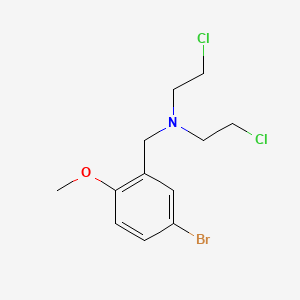
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
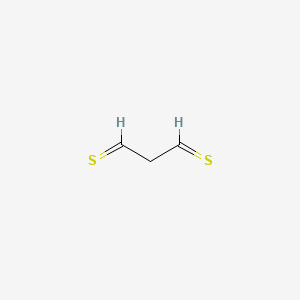
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
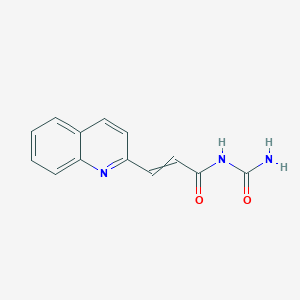
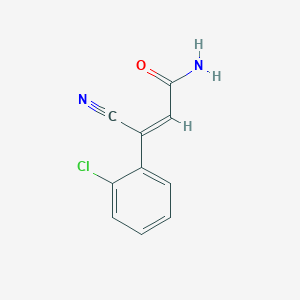

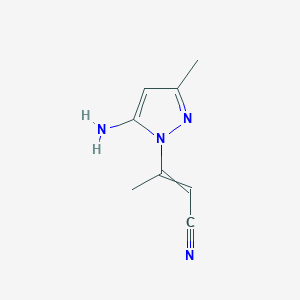
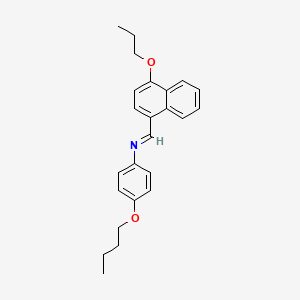

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)


